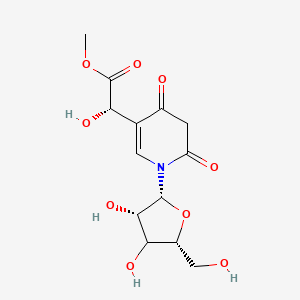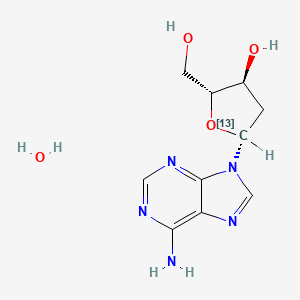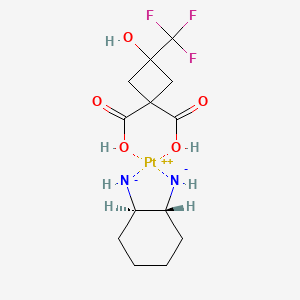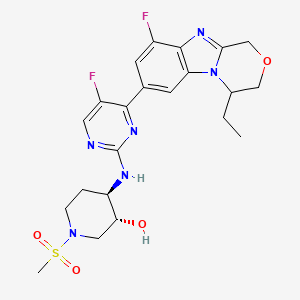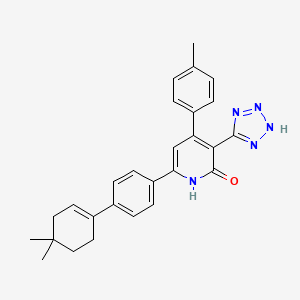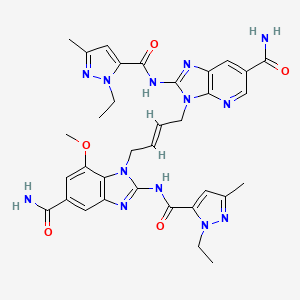
STING agonist-24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
STING agonist-24 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. This pathway is involved in the detection of cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other cytokines. This compound has shown promise in enhancing immune responses, particularly in cancer immunotherapy and antiviral treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of STING agonist-24 typically involves the construction of a cyclic dinucleotide structure. One common method includes the use of lipid calcium phosphate nanoparticles to encapsulate the compound, enhancing its stability and delivery . The synthetic route may involve the following steps:
Formation of the cyclic dinucleotide core: This step involves the cyclization of nucleotide precursors under specific conditions.
Encapsulation in lipid nanoparticles: The cyclic dinucleotide is then encapsulated in lipid calcium phosphate nanoparticles to improve its delivery and stability.
Industrial Production Methods: Industrial production of this compound focuses on optimizing the yield and purity of the compound. This involves large-scale synthesis using automated reactors and purification techniques such as high-performance liquid chromatography (HPLC). The encapsulation process is also scaled up to ensure consistent quality and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: STING agonist-24 primarily undergoes the following types of reactions:
Cyclization: Formation of the cyclic dinucleotide structure.
Encapsulation: Interaction with lipid nanoparticles for encapsulation.
Common Reagents and Conditions:
Cyclization Reagents: Nucleotide precursors, catalysts, and specific reaction conditions to promote cyclization.
Encapsulation Reagents: Lipid calcium phosphate, aqueous ammonium sulfate solution, and other stabilizing agents
Major Products:
Cyclic Dinucleotide: The primary product formed from the cyclization reaction.
Encapsulated this compound: The final product after encapsulation in lipid nanoparticles
Wissenschaftliche Forschungsanwendungen
STING agonist-24 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Enhances the efficacy of existing treatments such as immune checkpoint inhibitors and radiation therapy by activating the STING pathway and promoting an anti-tumor immune response
Antiviral Treatments: Boosts the immune response against viral infections by stimulating the production of type I interferons and other cytokines.
Vaccine Adjuvants: Used as an adjuvant to enhance the immunogenicity of vaccines, particularly against SARS-related coronavirus infections.
Innate Immunity Research: Provides insights into the mechanisms of innate immunity and the role of the STING pathway in various diseases
Wirkmechanismus
STING agonist-24 activates the STING pathway by binding to the STING protein, which is located on the endoplasmic reticulum. Upon binding, STING undergoes a conformational change and recruits the kinase TBK1. This leads to the phosphorylation and activation of the transcription factor IRF3, which then translocates to the nucleus and induces the expression of type I interferons and other cytokines. These cytokines play a crucial role in activating the immune response, including the activation of dendritic cells, macrophages, and cytotoxic T cells .
Vergleich Mit ähnlichen Verbindungen
Cyclic GMP-AMP (cGAMP): A naturally occurring STING agonist involved in the detection of cytosolic DNA.
diABZI: A synthetic STING agonist that enhances the cytotoxicity of T cells towards cancer cells.
Benzo[b]thiophene Derivatives: Potential STING agonists with varying degrees of activity.
Eigenschaften
Molekularformel |
C34H37N13O5 |
|---|---|
Molekulargewicht |
707.7 g/mol |
IUPAC-Name |
3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C34H37N13O5/c1-6-46-24(12-18(3)42-46)31(50)40-33-38-22-14-20(28(35)48)16-26(52-5)27(22)44(33)10-8-9-11-45-30-23(15-21(17-37-30)29(36)49)39-34(45)41-32(51)25-13-19(4)43-47(25)7-2/h8-9,12-17H,6-7,10-11H2,1-5H3,(H2,35,48)(H2,36,49)(H,38,40,50)(H,39,41,51)/b9-8+ |
InChI-Schlüssel |
ZOHTYPCNXBXHQI-CMDGGOBGSA-N |
Isomerische SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
Kanonische SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




